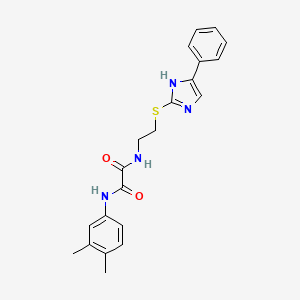

N1-(3,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-14-8-9-17(12-15(14)2)24-20(27)19(26)22-10-11-28-21-23-13-18(25-21)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,25)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYVUUIDZVLTIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, identified by CAS number 897457-04-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 394.5 g/mol. The compound features a complex structure that includes an imidazole ring and an oxalamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O2S |

| Molecular Weight | 394.5 g/mol |

| CAS Number | 897457-04-4 |

Research indicates that compounds similar to this compound may act as inhibitors of Indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the immune response and has been implicated in cancer progression and chronic infections. Inhibition of IDO can enhance immune responses against tumors and pathogens .

Anticancer Properties

Studies have shown that imidazole derivatives can exhibit significant anticancer activity through the inhibition of IDO. For instance, the development of phenyl-imidazole derivatives has led to compounds that are ten-fold more potent than their predecessors in inhibiting IDO . This suggests that this compound may also possess similar properties.

Immunomodulatory Effects

The compound's structure allows it to potentially modulate immune responses by targeting pathways associated with immune suppression. By inhibiting IDO activity, it may restore T-cell function and promote anti-tumor immunity .

Case Studies and Research Findings

- IDO Inhibition Study : A systematic study on phenyl-imidazole derivatives demonstrated that modifications at specific positions on the imidazole ring significantly enhanced inhibitory potency against IDO. The findings suggest that structural optimization can lead to the development of more effective therapeutic agents targeting immune suppression in cancer therapy .

- Structure-Based Drug Design : Computational docking studies have been employed to predict the binding affinity of various derivatives to IDO. The results indicate that specific interactions within the active site can be exploited to design more effective inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares its oxalamide backbone with several analogs, but substituent variations significantly influence its properties. Key comparisons include:

Table 1: Structural Comparison of Oxalamide Derivatives

*Estimated based on structural similarity to and .

- In contrast, the 3,4-dimethoxyphenyl group in may enhance solubility due to methoxy groups’ hydrogen-bonding capacity.

- Heterocyclic Moieties : The thioethyl-imidazole group in the target compound and differs from the thiazole in and the thiazolo-triazol in . Imidazole’s nitrogen atoms may facilitate hydrogen bonding or metal coordination, as seen in acetamide derivatives .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.